molecular formula C5H4INO2S B2550286 Methyl 5-iodo-1,2-thiazole-3-carboxylate CAS No. 2137620-36-9

Methyl 5-iodo-1,2-thiazole-3-carboxylate

Cat. No. B2550286
CAS RN: 2137620-36-9
M. Wt: 269.06
InChI Key: LHVQXVTVVMMXOL-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1,2-thiazole-3-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the iodine substituent at the 5-position and the methyl carboxylate group at the 3-position indicates that this compound could be of interest for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through several methods. One approach is the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which could potentially be adapted for the synthesis of methyl 5-iodo-1,2-thiazole-3-carboxylate . Another relevant method involves the reaction of methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine, which may be applicable for introducing the iodine substituent at the appropriate position on the thiazole ring .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the thiazole ring can significantly influence the chemical and physical properties of the compound. For instance, the introduction of an iodine atom at the 5-position could affect the electron density and reactivity of the ring .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions. The presence of a methyl carboxylate group can facilitate nucleophilic substitution reactions, while the iodine substituent may be involved in electrophilic aromatic substitution or oxidative coupling reactions. The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, for example, demonstrates the reactivity of thiazole carboxylates in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-iodo-1,2-thiazole-3-carboxylate would be influenced by its functional groups. The iodine atom is a heavy substituent that could impact the compound's boiling point, melting point, and density. The methyl carboxylate group contributes to the compound's solubility in organic solvents and could also affect its acidity and stability. While the specific properties of methyl 5-iodo-1,2-thiazole-3-carboxylate are not detailed in the provided papers, the properties of related thiazole derivatives can offer some insights .

Scientific Research Applications

Synthesis and Antiviral Activities

Methyl 5-iodo-1,2-thiazole-3-carboxylate is a compound that has been explored for its potential in the synthesis of 5-methyl-1,2,3-thiadiazoles, which are of significant interest in pesticide development. The 1,2,3-Thiadiazoles, synthesized using a simple one-step procedure via Ugi reaction, showed broad-spectrum activities against fungi and excellent potential antivirus activities, indicating their promise in novel pesticide development and the exploration of structure-activity relationships (Zheng et al., 2010).

Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which include methyl 5-iodo-1,2-thiazole-3-carboxylate, offers new building blocks for drug discovery. These compounds can be substituted at four different positions, allowing for a thorough exploration of the chemical space around the molecule studied as a ligand for chosen targets. This pathway highlights the importance of these compounds in medicinal chemistry (Durcik et al., 2020).

Novel Synthetic Methodologies

A novel synthetic method has been explored for methyl 5-substituted thiazole-4-carboxylates, which are closely related to methyl 5-iodo-1,2-thiazole-3-carboxylate, using 3-bromo-2-isocyanoacrylates. This method highlights the versatility of thiazole derivatives in chemical synthesis and their potential applications in creating novel compounds with significant properties (Yamada et al., 1995).

Anticancer Agents

Thiazole derivatives, including those related to methyl 5-iodo-1,2-thiazole-3-carboxylate, have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent anticancer activities, offering a promising avenue for the development of new pharmacophores with potential therapeutic applications (Gomha et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “Methyl 5-iodo-1,2-thiazole-3-carboxylate” are not available in the retrieved data, thiazole derivatives are a topic of ongoing research due to their prevalence in biologically active compounds . Future research may focus on synthesizing new thiazole derivatives and investigating their potential applications .

properties

IUPAC Name

methyl 5-iodo-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVQXVTVVMMXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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